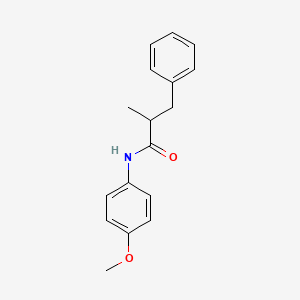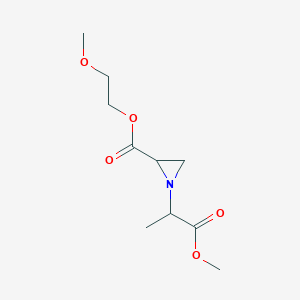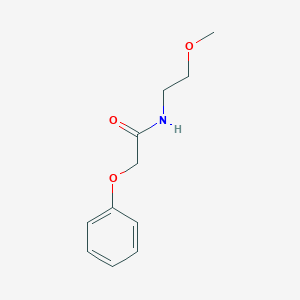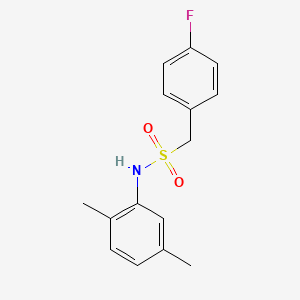
2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is a complex organic compound characterized by its unique structure, which includes a cyclohexanone ring substituted with acetyl, fluorophenyl, hydroxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone typically involves multi-step organic reactions. One common method includes the condensation of 2,4-diacetyl-3-(2-fluorophenyl)pentanedioate with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or xylene and may require catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketone groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Diacetyl-3-(2-fluorophenyl)pentanedioate: Shares a similar core structure but differs in functional groups.
2,4-Diacetyl-3-aryl-5-hydroxy-5-methylcyclohexanones: Similar structure with different aryl groups.
Uniqueness
2,4-Diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexanone is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl group, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
2,4-diacetyl-3-(2-fluorophenyl)-5-hydroxy-5-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FO4/c1-9(19)14-13(21)8-17(3,22)16(10(2)20)15(14)11-6-4-5-7-12(11)18/h4-7,14-16,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJNIUOMKRDNNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(C(C(CC1=O)(C)O)C(=O)C)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethoxy-N-[2-[(4-ethoxyphenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B4908455.png)
![5-[[3-Ethoxy-5-iodo-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4908459.png)
![N-[2-(PHENYLSULFANYL)ETHYL]-3-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B4908482.png)
![(5Z)-1-(4-ethoxyphenyl)-5-[(2-methylphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4908485.png)
![N-[5-[(2,6-dimethylphenyl)sulfamoyl]-2-methoxyphenyl]propanamide](/img/structure/B4908489.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-isopropylbenzyl)ethanediamide](/img/structure/B4908496.png)
![N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-5-(2-nitrophenyl)-2-furamide](/img/structure/B4908498.png)

![(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B4908506.png)
![4-{[1-{4-[(2-chlorobenzyl)oxy]phenyl}-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B4908511.png)

![2-[(1-METHYL-1,2,3,4-TETRAZOL-5-YL)SULFANYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B4908525.png)
